5-Chloro-2-fluoro-4-hydroxyphenylboronic acid
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Overview
Description
5-Chloro-2-fluoro-4-hydroxyphenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-4-hydroxyphenylboronic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of boronic acid derivatives and halogenated phenols. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
5-Chloro-2-fluoro-4-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-hydroxyphenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The chlorine and fluorine substituents can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluorophenylboronic acid: Similar in structure but lacks the hydroxyl group, which affects its reactivity and applications.
2-Fluoro-4-hydroxyphenylboronic acid: Lacks the chlorine substituent, leading to different chemical properties and uses.
Uniqueness
5-Chloro-2-fluoro-4-hydroxyphenylboronic acid is unique due to the presence of all three substituents (chlorine, fluorine, and hydroxyl) on the phenyl ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
(5-chloro-2-fluoro-4-hydroxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSTJSQXLBEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)O)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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